4-Ethyl-6-hydroxyhexanal
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61822-29-5 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
4-ethyl-6-hydroxyhexanal |
InChI |
InChI=1S/C8H16O2/c1-2-8(5-7-10)4-3-6-9/h6,8,10H,2-5,7H2,1H3 |
InChI Key |
XGYGHXMCMADXEK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC=O)CCO |
Origin of Product |
United States |
Synthetic Methodologies for 4 Ethyl 6 Hydroxyhexanal
Conventional Chemical Synthesis Routes
Conventional synthetic strategies for 4-Ethyl-6-hydroxyhexanal would likely involve multi-step sequences starting from readily available precursors. These routes focus on the construction of the carbon skeleton and the introduction of the requisite functional groups.
Multi-Step Approaches from Precursor Compounds
A logical and common approach to a molecule like this compound involves the assembly of a suitable carbon backbone followed by functional group interconversions. A plausible precursor is 2-ethylhexanal (B89479), which can be synthesized from the aldol (B89426) condensation of n-butanal. The key challenge then becomes the regioselective introduction of a hydroxyl group at the C-6 position.
Recent advancements in C-H functionalization offer potential, albeit challenging, solutions. Methods for remote hydroxylation of aliphatic C-H bonds, often employing photocatalysis or metal catalysts, could theoretically be applied. nih.govresearchgate.netnih.gov For instance, a directed C-H oxidation could be envisioned where a directing group transiently attached to the aldehyde could facilitate hydroxylation at the δ-position. However, achieving high regioselectivity in a molecule with multiple similar C-H bonds remains a significant synthetic hurdle.
Strategic Use of Baeyer-Villiger Oxidation and Subsequent Reductions
The Baeyer-Villiger oxidation is a powerful tool for the conversion of ketones to esters or lactones, which can then be further manipulated. sigmaaldrich.comwikipedia.org A hypothetical synthetic route to this compound could commence with 3-ethylcyclohexanone. The oxidation of this cyclic ketone with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to yield a lactone. Based on the migratory aptitudes of alkyl groups in the Baeyer-Villiger reaction (tertiary > secondary > primary), the migration of the more substituted carbon would lead to the formation of 6-ethyloxepan-2-one. organic-chemistry.org
Subsequent reduction of the resulting lactone with a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) followed by a careful workup, or more selectively with diisobutylaluminium hydride (DIBAL-H) at low temperatures, would yield the target diol, which upon selective oxidation of the primary alcohol at C1 would furnish this compound. The regioselectivity of the Baeyer-Villiger oxidation is a critical factor in this approach. Studies on substituted cyclohexanones provide a basis for predicting the outcome of this reaction. rsc.orgharvard.edu
| Precursor | Reagent | Intermediate | Product |
| 3-Ethylcyclohexanone | m-CPBA | 6-Ethyloxepan-2-one | This compound (after reduction) |
Aldol Condensation Strategies in Analogue Synthesis
The aldol condensation is a fundamental carbon-carbon bond-forming reaction and a key strategy for synthesizing precursors to this compound. The self-condensation of n-butanal is a well-established industrial process to produce 2-ethyl-2-hexenal (B1232207), a direct precursor to the saturated aldehyde 2-ethylhexanal. organic-chemistry.orgrsc.org This reaction is typically catalyzed by base, such as sodium hydroxide (B78521), or by solid acid catalysts.
The direct synthesis of 2-ethylhexanal from n-butanal can also be achieved through a tandem aldol condensation-hydrogenation reaction over a bifunctional catalyst, such as Pd/TiO₂. organic-chemistry.orgresearchgate.net In such a process, the initially formed 2-ethyl-2-hexenal is immediately hydrogenated to 2-ethylhexanal.
| Reactant | Catalyst | Product of Condensation | Final Product (after hydrogenation) |
| n-Butanal | NaOH or Solid Acid | 2-Ethyl-2-hexenal | 2-Ethylhexanal |
| n-Butanal | Pd/TiO₂ | 2-Ethyl-2-hexenal | 2-Ethylhexanal |
The cross-aldol condensation between two different aldehydes, such as butanal and propanal, could also be considered for the synthesis of analogues, though controlling the selectivity to obtain a single desired product can be challenging. acs.org
Other Targeted Functional Group Transformations
Beyond the primary synthetic strategies, other functional group transformations are crucial. For instance, if a synthetic route leads to a precursor with a ketone at the C-6 position, a selective reduction would be necessary to obtain the secondary alcohol.
Alternatively, a strategy involving the hydroboration-oxidation of an alkene could be employed to introduce the hydroxyl group at the C-6 position with anti-Markovnikov regioselectivity. For example, if a precursor such as 4-ethylhex-5-enal could be synthesized, hydroboration with borane (B79455) (BH₃) followed by oxidation with hydrogen peroxide and sodium hydroxide would yield the desired this compound. The synthesis of such an unsaturated aldehyde precursor, however, would require a distinct synthetic approach.
Stereoselective Synthesis of this compound
The structure of this compound contains a stereocenter at the C-4 position. Therefore, the development of stereoselective synthetic methods is of significant interest to obtain enantiomerically pure forms of the molecule.
Enantioselective Catalysis and Asymmetric Inductions
The enantioselective synthesis of γ-hydroxy aldehydes and related 1,3-diols has been an area of active research. acs.orgnih.govresearchgate.netacs.orgthieme-connect.com These methods can be adapted to the synthesis of this compound. An asymmetric aldol reaction between an enolate of a butanal derivative and another aldehyde, catalyzed by a chiral organocatalyst or a chiral metal complex, could establish the stereocenter at C-4 with high enantioselectivity.
Furthermore, the stereoselective reduction of a β-hydroxy ketone precursor is a viable strategy for the synthesis of chiral 1,3-diols. nih.govthieme-connect.com This approach would involve the synthesis of a ketone precursor to this compound, followed by a diastereoselective or enantioselective reduction of the keto group.
Biocatalysis offers a powerful alternative for asymmetric synthesis. Baeyer-Villiger monooxygenases (BVMOs) are enzymes that can catalyze the Baeyer-Villiger oxidation with high regio- and enantioselectivity. harvard.edu The desymmetrization of a prochiral cyclic ketone, such as 3-ethylcyclohexanone, using a BVMO could provide an enantiomerically enriched lactone intermediate. This chiral lactone could then be converted to the desired enantiomer of this compound.
| Method | Precursor | Key Transformation | Chiral Influence |
| Asymmetric Aldol Reaction | Butanal derivative + Aldehyde | C-C bond formation | Chiral catalyst/auxiliary |
| Diastereoselective Reduction | β-Hydroxy ketone | Ketone reduction | Existing stereocenter |
| Biocatalytic Baeyer-Villiger Oxidation | 3-Ethylcyclohexanone | Ring expansion to lactone | Baeyer-Villiger Monooxygenase |
Diastereoselective Synthetic Pathways
The creation of specific stereoisomers of this compound hinges on diastereoselective synthetic routes. While direct diastereoselective synthesis of this exact molecule is not extensively documented in publicly available research, analogous syntheses of structurally related chiral aldehydes and hydroxy ketones provide a blueprint for potential pathways.
One plausible approach involves an aldol reaction, a cornerstone of carbon-carbon bond formation in organic chemistry. wikipedia.orgmasterorganicchemistry.com The reaction between an enolate of a ketone and an aldehyde can generate new stereocenters, and the diastereoselectivity can be influenced by the reaction conditions, including the choice of base, solvent, and temperature. organic-chemistry.org For instance, the use of chiral catalysts in aldol reactions can lead to high diastereoselectivity in the formation of β-hydroxy carbonyl compounds. rsc.org
A key strategy for achieving high diastereoselectivity is through substrate control, where existing stereocenters in the starting materials guide the formation of new ones. For the synthesis of this compound, a potential precursor could be a γ-keto amide. Highly diastereoselective reductions of such amides have been demonstrated to produce γ-hydroxy amides, which can then be converted to the desired γ-butyrolactones with defined stereocenters. clockss.org For example, the reduction of syn-3e (R=Ph) with L-selectride in THF at -78°C resulted in the almost exclusive formation of a single diastereoisomer. clockss.org Subsequent functional group transformations could then yield the target aldehyde.
Another relevant method is the diastereoselective synthesis of highly substituted cyclohexanones, which can be achieved through cascade Michael-aldol reactions. beilstein-journals.orgnih.govd-nb.info These reactions, often utilizing phase-transfer catalysts, can proceed with complete diastereoselectivity in many cases. beilstein-journals.orgnih.govd-nb.info Although this yields a cyclic structure, subsequent ring-opening and functional group manipulations could potentially lead to the acyclic this compound.
The following table summarizes the diastereoselectivity achieved in the synthesis of related compounds, which could be adapted for this compound.
| Precursor/Reaction Type | Catalyst/Reagent | Diastereomeric Ratio (d.r.) | Reference |
| Aldol reaction of arylbenzyl alcohols and cyclohexanol | Laccase/Proline derivative | High enantio-/diastereoselectivities | rsc.orgresearchgate.net |
| Reduction of γ-keto amide (syn-3e) | L-selectride | Almost exclusive single diastereoisomer | clockss.org |
| Cascade Michael-aldol of curcumin (B1669340) and arylidenemalonates | aq KOH/TBAB | Complete diastereoselectivity | beilstein-journals.orgnih.govd-nb.info |
| Enolate reactions of 1,3-oxazinan-6-ones | - | Excellent trans diastereoselectivity | nih.gov |
Minor Enantiomer Recycling Processes for Related Chiral Aldehydes
For chiral aldehydes, a key strategy involves coupling the enantioselective reaction with a racemization or a selective transformation of the minor enantiomer. In the context of aldol addition reactions, which are crucial for synthesizing hydroxy aldehydes, the retro-aldol reaction can serve as a recycling pathway. youtube.com The aldol addition is a reversible process, and under certain conditions, the undesired aldol adduct can revert to the starting aldehyde and enolate, which can then re-enter the catalytic cycle. youtube.com
While specific examples for this compound are not available, the principle has been demonstrated for other chiral molecules. For instance, in the kinetic resolution of racemic 4-hydroxy[2.2]paracyclophane, the undesired enantiomer can be recovered and potentially recycled. beilstein-journals.org
A conceptual approach for this compound could involve a dynamic kinetic resolution process. This would combine an enantioselective reaction (e.g., an enzymatic reduction of a precursor ketone or an enantioselective aldol reaction) with an in-situ racemization of the starting material. This strategy has been successfully applied to the synthesis of chiral α-substituted-β-hydroxy arylphosphonates, achieving high yields and excellent diastereoselectivity. rsc.org
The following table outlines conceptual strategies for minor enantiomer recycling applicable to the synthesis of chiral aldehydes.
| Recycling Strategy | Key Reaction | Potential Application for this compound |
| Retro-Aldol Reaction | Reversible aldol addition/condensation | Recycling of undesired diastereomer in an aldol synthesis approach. youtube.com |
| Dynamic Kinetic Resolution | Enantioselective reaction coupled with in-situ racemization | Synthesis from a racemic precursor ketone or aldehyde. rsc.org |
| Kinetic Resolution and Racemization | Separation of enantiomers followed by racemization of the unwanted one | Isolation of one enantiomer and conversion of the other. beilstein-journals.org |
Biocatalytic and Enzymatic Approaches for this compound Analogues
Biocatalysis offers a powerful and environmentally friendly alternative to traditional chemical synthesis, often providing high selectivity under mild reaction conditions. nih.gov For the synthesis of analogues of this compound, several biocatalytic and enzymatic approaches hold significant promise.
Chemoenzymatic synthesis combines the advantages of both chemical and biological catalysts to create efficient and selective reaction cascades. rsc.orgresearchgate.net A potential chemoenzymatic route to analogues of this compound could involve the use of aldolases. Aldolases are enzymes that catalyze aldol reactions with high stereocontrol, making them ideal for the synthesis of chiral hydroxy aldehydes. nih.govnih.gov
A chemoenzymatic platform could be designed where a chemical step generates a key intermediate that is then stereoselectively transformed by an enzyme. For example, a one-pot chemoenzymatic synthesis of chiral 1,3-diols has been developed using a chiral Zn2+ complex to catalyze an enantioselective aldol reaction, followed by enzymatic reduction. researchgate.net This approach could be adapted to produce the δ-hydroxy aldehyde moiety of this compound.
Furthermore, a sequential chemo-enzymatic process involving an initial oxidation of an alcohol to an aldehyde, followed by a proline-catalyzed aldol condensation, has been shown to produce chiral β-hydroxy ketones with high diastereoselectivity. rsc.orgresearchgate.net This highlights the potential of combining biocatalytic oxidation with organocatalytic C-C bond formation to access chiral building blocks.
The following table presents examples of chemoenzymatic approaches for the synthesis of chiral hydroxy carbonyls.
| Chemoenzymatic Strategy | Enzymes/Catalysts | Product Type | Reference |
| Oxidation/Aldol Condensation | Laccase / Proline derivative | Chiral β-hydroxy ketones | rsc.orgresearchgate.net |
| Aldol Reaction/Enzymatic Reduction | Chiral Zn2+ complex / Oxidoreductase | Chiral 1,3-diols | researchgate.net |
| Fluoropyruvate Aldol Addition | Type II HpcH aldolases | Chiral fluoroacids and esters | nih.govnih.gov |
Metabolic engineering of microorganisms offers a promising avenue for the de novo biosynthesis of valuable chemicals, including functionalized aldehydes. nih.govmit.edunih.govresearchgate.net By introducing and optimizing heterologous enzymatic pathways in a microbial host such as E. coli, it is possible to produce complex molecules from simple carbon sources like glucose. nih.govnih.gov
While the direct microbial production of this compound has not been reported, the synthesis of other aldehydes through engineered pathways provides a proof of concept. For instance, E. coli has been engineered to produce aromatic aldehydes like vanillin (B372448) by introducing genes for the conversion of metabolic intermediates and deleting genes responsible for the reduction of the aldehyde product to the corresponding alcohol. acs.org Similar strategies could be envisioned for the production of aliphatic hydroxy aldehydes.
The biosynthesis of fatty aldehydes has been achieved by harnessing fatty acid biosynthetic pathways and introducing a carboxylic acid reductase to convert the fatty acids into aldehydes. mit.edu By selecting or engineering enzymes with appropriate substrate specificity, it might be possible to produce C8 hydroxy aldehydes.
The following table summarizes key aspects of engineered metabolic pathways for aldehyde production.
| Engineered Pathway | Host Organism | Target Product Class | Key Engineering Steps | Reference |
| Aromatic Aldehyde Synthesis | E. coli | Vanillin | Introduction of conversion genes, deletion of reductase genes | acs.org |
| Aliphatic Aldehyde Synthesis | E. coli | Fatty Aldehydes (C4-C10) | Introduction of carboxylic acid reductase | mit.edu |
| General Aldehyde Production | E. coli | Various Aldehydes | Pathway construction and strain engineering for product accumulation | nih.govnih.gov |
Chemical Reactivity and Transformation Mechanisms of 4 Ethyl 6 Hydroxyhexanal
Reactivity of the Aldehyde Functional Group
The aldehyde group in 4-Ethyl-6-hydroxyhexanal is a primary site for a variety of chemical reactions, including nucleophilic additions and redox transformations.
Condensation Reactions, Including Aldol (B89426) and Tishchenko Pathways
Aldehydes readily undergo condensation reactions. In the case of this compound, which possesses α-hydrogens, both self-condensation and crossed-condensation reactions are possible under appropriate conditions. libretexts.orglibretexts.orgncert.nic.inmasterorganicchemistry.com
The Aldol condensation of this compound would proceed via the formation of an enolate at the α-carbon (C2), which can then act as a nucleophile, attacking the carbonyl carbon of another molecule of the aldehyde. libretexts.orgmasterorganicchemistry.com This initially forms a β-hydroxy aldehyde. Subsequent heating can lead to dehydration, yielding an α,β-unsaturated aldehyde. libretexts.org
The Tishchenko reaction is another potential pathway for aldehydes, typically catalyzed by aluminum alkoxides. This reaction involves the disproportionation of two aldehyde molecules to form an ester. In this case, one molecule of this compound would be oxidized to a carboxylic acid and another reduced to an alcohol, which then combine to form an ester.
| Reaction Pathway | Reagents/Catalysts | Expected Product(s) |
| Aldol Addition | Dilute Base (e.g., NaOH, Ba(OH)₂) | 2,4-diethyl-3-hydroxy-6,8-dihydroxyoctanal |
| Aldol Condensation | Dilute Base with Heat | 2,4-diethyl-6,8-dihydroxyoct-2-enal |
| Tishchenko Reaction | Aluminum Ethoxide (Al(OEt)₃) | 4-ethyl-6-hydroxyhexyl 4-ethyl-6-hydroxyhexanoate |
Oxidation Reactions and Product Formation
The aldehyde group of this compound can be readily oxidized to a carboxylic acid using a variety of oxidizing agents. Mild oxidizing agents, such as Tollens' reagent (Ag(NH₃)₂⁺) or Fehling's solution (Cu²⁺ in tartrate solution), can selectively oxidize the aldehyde without affecting the primary alcohol. Stronger oxidizing agents, like chromic acid (H₂CrO₄) or potassium permanganate (B83412) (KMnO₄), will oxidize both the aldehyde and the primary alcohol, yielding a dicarboxylic acid.
| Oxidizing Agent | Expected Product |
| Tollens' Reagent (Ag(NH₃)₂⁺) | 4-Ethyl-6-hydroxyhexanoic acid |
| Fehling's Solution (Cu²⁺/tartrate) | 4-Ethyl-6-hydroxyhexanoic acid |
| Chromic Acid (H₂CrO₄) | 3-ethyladipic acid |
| Potassium Permanganate (KMnO₄) | 3-ethyladipic acid |
Reduction Reactions and Derivatives
The aldehyde group can be reduced to a primary alcohol. This can be achieved using various reducing agents. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the aldehyde to a primary alcohol, resulting in the formation of 4-ethylhexane-1,6-diol. Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent that would also be effective in this transformation.
| Reducing Agent | Expected Product |
| Sodium Borohydride (NaBH₄) | 4-Ethylhexane-1,6-diol |
| Lithium Aluminum Hydride (LiAlH₄) | 4-Ethylhexane-1,6-diol |
| Catalytic Hydrogenation (H₂/Pd, Pt, or Ni) | 4-Ethylhexane-1,6-diol |
Reactivity of the Hydroxyl Functional Group
The primary hydroxyl group at the C6 position of this compound exhibits typical alcohol reactivity, including esterification and etherification.
Esterification and Etherification Reactions
The primary alcohol can undergo esterification when treated with a carboxylic acid or its derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid catalyst. For example, reaction with acetic anhydride (B1165640) would yield 6-acetoxy-4-ethylhexanal.
Etherification , such as the Williamson ether synthesis, can also occur. This would involve deprotonating the hydroxyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide. For instance, treatment with sodium hydride followed by methyl iodide would produce 4-ethyl-6-methoxyhexanal.
| Reaction Type | Reagents | Expected Product |
| Esterification | Acetic Anhydride ((CH₃CO)₂O), Pyridine | 6-Acetoxy-4-ethylhexanal |
| Etherification (Williamson) | 1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I) | 4-Ethyl-6-methoxyhexanal |
Intramolecular Cyclization and Lactol-Aldehyde Equilibrium
Due to the presence of both an aldehyde and a hydroxyl group in the same molecule, this compound can undergo an intramolecular cyclization to form a cyclic hemiacetal, also known as a lactol. nih.gov The hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a six-membered ring, which is thermodynamically favored. This cyclization establishes an equilibrium between the open-chain hydroxyaldehyde form and the cyclic lactol form. The position of this equilibrium can be influenced by factors such as solvent and temperature.
The resulting lactol, 2-hydroxy-5-ethyltetrahydropyran, can exist as two diastereomers (anomers) depending on the stereochemistry at the newly formed chiral center (the anomeric carbon, C1 of the aldehyde).
| Reaction | Conditions | Product |
| Intramolecular Cyclization | Typically spontaneous in solution, can be acid or base-catalyzed | 2-Hydroxy-5-ethyltetrahydropyran (Lactol form) |
Influence of Alkyl Branching on Reaction Pathways
The ethyl group at the C-4 position in this compound significantly influences its chemical reactivity primarily through steric hindrance and electronic effects. Aldehydes are generally more reactive towards nucleophiles than ketones because they have only one alkyl group attached to the carbonyl carbon, making the carbonyl carbon more accessible. libretexts.orgkhanacademy.org
The ethyl branch at the gamma-position, while not directly adjacent to the carbonyl group, can influence the molecule's conformation and the accessibility of the aldehyde functional group. This steric hindrance can affect the rate of reactions involving nucleophilic attack on the carbonyl carbon. libretexts.orgkhanacademy.org For instance, bulkier nucleophiles will experience greater difficulty in approaching the electrophilic carbonyl carbon, leading to slower reaction rates compared to a straight-chain aldehyde. khanacademy.org
Electronically, alkyl groups are weakly electron-donating. libretexts.org This inductive effect can slightly reduce the partial positive charge on the carbonyl carbon, making it marginally less electrophilic and thus less reactive towards nucleophiles. libretexts.org However, this effect is generally considered less significant than the steric influence, especially for alkyl groups not directly bonded to the carbonyl.
One of the most significant reaction pathways for this compound is intramolecular cyclization. The hydroxyl group can act as an internal nucleophile, attacking the electrophilic aldehyde carbon to form a cyclic hemiacetal. masterorganicchemistry.comlumenlearning.comlibretexts.org This reaction is particularly favorable when it leads to the formation of a stable five- or six-membered ring. lumenlearning.comkhanacademy.org In the case of this compound, the hydroxyl group is at the C-6 position, which would lead to the formation of a six-membered ring (a tetrahydropyran (B127337) derivative), a thermodynamically favored structure. khanacademy.org The ethyl group at the C-4 position will influence the stereochemistry of the resulting cyclic hemiacetal.
The presence of the ethyl group can also influence other reactions such as oxidation and reduction. In oxidation reactions, the aldehyde group can be converted to a carboxylic acid. libretexts.org While the ethyl group does not directly participate, its steric bulk might slightly modulate the rate of this transformation. Similarly, in reduction reactions where the aldehyde is converted to a primary alcohol, the ethyl group's steric presence can influence the approach of the reducing agent. libretexts.org
Illustrative Data on Steric Effects on Aldehyde Reactivity:
| Aldehyde | Relative Rate of Reaction |
| Hexanal (B45976) | 1.00 |
| 4-Methylhexanal | 0.85 |
| 4-Ethylhexanal (analogous structure) | 0.70 |
| 2,2-Dimethylbutanal | 0.30 |
| This table is illustrative and compiled from general principles of organic chemistry. The relative rates are hypothetical and serve to demonstrate the trend of decreasing reactivity with increasing steric bulk near the reaction center. |
Reaction Kinetics and Thermodynamic Considerations
The kinetics and thermodynamics of reactions involving this compound are crucial for understanding its transformation pathways.
Intramolecular Cyclization:
The intramolecular cyclization to form a cyclic hemiacetal is an equilibrium process. masterorganicchemistry.com
Kinetics: The rate of this cyclization is influenced by several factors. The proximity of the hydroxyl and aldehyde groups, pre-organized into a favorable conformation, will increase the likelihood of a successful collision, thus increasing the reaction rate. The ethyl group at the C-4 position can influence the conformational equilibrium of the open-chain form, which in turn affects the rate of cyclization. Acid or base catalysis can significantly accelerate this reaction. masterorganicchemistry.com
Thermodynamics: The equilibrium between the open-chain hydroxyaldehyde and the cyclic hemiacetal is determined by the relative stability of the two forms. The formation of a six-membered ring is entropically and enthalpically favorable. khanacademy.org The equilibrium constant (Keq) for the formation of cyclic hemiacetals is significantly higher for the formation of five- and six-membered rings compared to smaller or larger rings. pearson.com While specific thermodynamic data for this compound is scarce, studies on analogous hydroxyaldehydes show a strong preference for the cyclic form.
Illustrative Thermodynamic Data for Hemiacetal Formation:
The table below provides hypothetical thermodynamic data for the intramolecular cyclization of hydroxyaldehydes, illustrating the preference for the formation of six-membered rings.
| Reactant | Product Ring Size | ΔG° (kcal/mol) (Illustrative) | Keq (Illustrative) |
| 5-Hydroxypentanal | 6-membered | -2.5 | 68 |
| This compound | 6-membered | -2.8 | 115 |
| 7-Hydroxyheptanal | 8-membered | +1.5 | 0.11 |
| This table is illustrative. The values for ΔG° and Keq are hypothetical and based on the general principle that six-membered ring formation is thermodynamically favorable. The value for this compound is estimated to be slightly more favorable due to potential stabilizing effects of the ethyl group in the cyclic form. |
Other Reactions:
Oxidation: The oxidation of the aldehyde to a carboxylic acid is a thermodynamically favorable process. The kinetics of this reaction will depend on the oxidizing agent used.
Reduction: The reduction of the aldehyde to a primary alcohol is also thermodynamically favorable. The reaction rates are typically fast with common reducing agents like sodium borohydride. libretexts.org
Derivatization Strategies for 4 Ethyl 6 Hydroxyhexanal in Academic Research
Design and Synthesis of Derivatization Reagents
The presence of both a carbonyl group (from the aldehyde) and a hydroxyl group allows for targeted derivatization strategies. The choice of reagent depends on the analytical technique to be employed and the desired outcome, such as increased volatility for gas chromatography or enhanced detection for spectrophotometry.
Hydrazone formation is a classic method for derivatizing aldehydes and ketones. The reaction involves the condensation of the carbonyl group with a hydrazine (B178648) derivative.
2,4-Dinitrophenylhydrazine (B122626) (DNPH): This is one of the most common reagents for carbonyl compounds. researchgate.netnih.gov The reaction of 4-Ethyl-6-hydroxyhexanal with DNPH in an acidic medium results in the formation of a highly colored and crystalline 2,4-dinitrophenylhydrazone derivative. This derivative is particularly useful for detection by UV-Vis spectrophotometry and for chromatographic analysis due to its strong chromophore. The reaction proceeds via nucleophilic addition to the carbonyl carbon followed by dehydration. researchgate.net
Girard Reagents: Girard's reagents, such as Girard's Reagent T and Girard's Reagent P, are cationic hydrazine derivatives. They react with the aldehyde group of this compound to form water-soluble hydrazones. This property is advantageous for separating the derivatized aldehyde from other non-polar compounds in a sample mixture by allowing for its extraction into an aqueous phase.
| Reagent | Target Functional Group | Key Feature of Derivative |
| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehyde | Strong Chromophore, Crystalline |
| Girard Reagent T/P | Aldehyde | Water-Soluble, Cationic |
Oxime formation is another effective derivatization strategy for aldehydes. The reaction involves the condensation of the carbonyl group with a hydroxylamine (B1172632) derivative.
Pentafluorobenzylhydroxylamine (PFBHA): PFBHA is a favored reagent, especially for analyses involving electron capture detection (ECD) in gas chromatography. nih.govresearchgate.net It reacts with the aldehyde group of this compound to form a stable O-(2,3,4,5,6-pentafluorobenzyl)oxime. The pentafluorobenzyl group is highly electronegative, which significantly enhances the sensitivity of the derivative towards ECD. This method is noted for its ability to produce derivatives that can be analyzed by both liquid and gas chromatography. nih.gov
| Reagent | Target Functional Group | Key Feature of Derivative |
| Pentafluorobenzylhydroxylamine (PFBHA) | Aldehyde | Electrophoric, Suitable for GC-ECD |
Silylation is a common derivatization technique in gas chromatography (GC) to increase the volatility and thermal stability of compounds containing active hydrogen atoms, such as alcohols and amines. researchgate.netresearchgate.netrsc.org
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): MSTFA is a powerful silylating agent that can react with both the hydroxyl and, under certain conditions, the enolizable aldehyde group of this compound. researchgate.netnih.gov The primary reaction involves the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, forming a TMS ether. This derivatization blocks the polar hydroxyl group, reducing intermolecular hydrogen bonding and thereby increasing the volatility of the molecule, which is essential for GC analysis. The reaction is often carried out in a solvent like pyridine, which can also act as a catalyst. researchgate.netnih.gov
| Reagent | Target Functional Group | Key Feature of Derivative |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Hydroxyl, Aldehyde (enol form) | Increased Volatility, Thermal Stability |
Applications of Derivatization in Advanced Chemical Analysis
Derivatization of this compound is not merely for identification but plays a critical role in enhancing the performance of analytical methods, enabling more precise and sensitive quantification.
The chemical modifications introduced by derivatization directly impact the chromatographic behavior and detectability of this compound.
Improved Separation: By converting the polar hydroxyl and aldehyde groups into less polar derivatives (e.g., TMS ethers or oximes), the chromatographic peak shape can be significantly improved, leading to better resolution from other components in a complex matrix.
Enhanced Detection: As mentioned, derivatization with reagents like DNPH introduces a strong UV-absorbing chromophore, allowing for sensitive detection using UV-Vis detectors. Similarly, using PFBHA allows for highly sensitive detection with an ECD. Silylation with MSTFA is a prerequisite for the effective analysis of this compound by gas chromatography-mass spectrometry (GC-MS), as it makes the molecule sufficiently volatile and stable for transit through the GC column. rsc.org
Isotope-coded derivatization is an advanced technique used for accurate quantification in mass spectrometry. This strategy involves using a derivatizing reagent that is available in both a light (containing naturally abundant isotopes) and a heavy (isotopically enriched, e.g., with deuterium, ¹³C, or ¹⁵N) form.
By reacting the sample containing this compound with the light version of the reagent and a known amount of an internal standard (isotopically labeled this compound) with the heavy version (or vice versa), the two are then mixed. The resulting derivatized analyte and internal standard will have a known mass difference when analyzed by mass spectrometry. This allows for very precise and accurate quantification by comparing the signal intensities of the light and heavy isotopic peaks, minimizing errors from sample preparation and matrix effects. While specific applications to this compound are not widely documented, the principle is a cornerstone of modern quantitative proteomics and metabolomics and is directly applicable.
Synthetic Utility of Derivatized Intermediates
The true value of derivatizing this compound lies in the subsequent synthetic transformations that its derivatives can undergo. These intermediates serve as versatile building blocks for the construction of a diverse array of more complex molecular architectures, including heterocyclic compounds and extended carbon chains. The strategic choice of derivatization dictates the potential synthetic pathways that can be explored.
One of the most common and synthetically valuable transformations of 6-hydroxyaldehydes is their intramolecular cyclization to form substituted tetrahydropyrans (THPs). This transformation can be considered a derivatization that directly yields a stable heterocyclic product. The resulting tetrahydropyran (B127337) ring is a common motif in many natural products with significant biological activity. The ethyl substituent at the 4-position of the starting material would be retained in the final tetrahydropyran structure, influencing its stereochemistry and physical properties.
The derivatization of the aldehyde and alcohol functionalities opens up a wide range of possibilities for carbon-carbon and carbon-heteroatom bond formation. For instance, conversion of the hydroxyl group to a good leaving group, such as a tosylate or mesylate, facilitates nucleophilic substitution reactions. This allows for the introduction of various functionalities, including azides, cyanides, and thiols, leading to the synthesis of amino alcohols, nitriles, and sulfur-containing compounds, respectively.
Similarly, the aldehyde group can be transformed into an alkene via Wittig-type reactions. This extends the carbon chain and introduces a new site of unsaturation that can be further functionalized through reactions such as epoxidation, dihydroxylation, or hydrogenation. The combination of these derivatization strategies on the same molecule of this compound provides a powerful platform for the divergent synthesis of a wide range of complex target molecules.
The table below outlines the potential synthetic utility of various intermediates derived from this compound, based on analogous reactions reported for similar hydroxyaldehydes.
Table 1: Potential Synthetic Utility of Derivatized Intermediates of this compound
| Starting Intermediate | Reagent/Reaction Condition | Product Type | Potential Synthetic Application |
| This compound | Acid or Base Catalyst | Substituted Tetrahydropyran | Core structure of natural products |
| 4-Ethyl-6-oxohexyl Tosylate | Nucleophile (e.g., NaN3, KCN) | Azido or Cyano Aldehyde | Precursor to amino alcohols or dicarboxylic acids |
| (E/Z)-4-Ethyl-hept-6-enal | Wittig Reagent (e.g., Ph3P=CH2) | Unsaturated Aldehyde | Chain extension and further functionalization |
| 4-Ethyl-hexane-1,6-diol | Reducing Agent (e.g., NaBH4) | Diol | Monomer for polyesters, precursor to cyclic ethers |
| 4-Ethyl-6-hydroxyhexanoic Acid | Oxidizing Agent (e.g., PCC) | Hydroxy Acid | Precursor to lactones, building block in synthesis |
Analytical Characterization Techniques for 4 Ethyl 6 Hydroxyhexanal
Spectroscopic Identification and Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of 4-Ethyl-6-hydroxyhexanal by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for detailing the carbon-hydrogen framework of this compound. While specific spectral data for this compound is not extensively published, the expected chemical shifts can be predicted based on its structure and data from analogous compounds.
¹H NMR: The proton NMR spectrum would exhibit characteristic signals corresponding to the different types of protons in the molecule. The aldehydic proton (-CHO) would appear significantly downfield, typically in the range of δ 9.5-10.0 ppm. The protons on the carbon adjacent to the hydroxyl group (-CH₂OH) would likely resonate around δ 3.6 ppm. The methine proton at the ethyl-branched position (-CH-) would be observed further upfield, and the various methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the ethyl and hexanal (B45976) backbone would produce signals in the δ 0.9-2.5 ppm region.
¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the aldehyde group is the most deshielded, appearing around δ 200-205 ppm. The carbon bearing the hydroxyl group (-CH₂OH) would be found in the range of δ 60-65 ppm. The remaining aliphatic carbons would have signals in the δ 10-50 ppm range.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aldehyde (CHO) | 9.5 - 10.0 | 200 - 205 |
| CH₂OH | ~3.6 | 60 - 65 |
| CH (ethyl branch) | Upfield | ~40-50 |
| Other CH₂ | 1.2 - 2.5 | 20 - 40 |
| CH₃ (ethyl) | ~0.9 | ~10-15 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The spectrum would show a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. Another key feature would be a strong, sharp peak around 1720-1740 cm⁻¹ corresponding to the C=O stretching of the aldehyde. Additionally, C-H stretching vibrations for the aliphatic parts of the molecule would be observed in the 2850-3000 cm⁻¹ range. The presence of these key absorption bands provides clear evidence for the bifunctional nature of the compound.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |
| Aldehyde (C=O) | C=O Stretch | 1720 - 1740 (strong, sharp) |
| Alkane (C-H) | C-H Stretch | 2850 - 3000 |
Mass Spectrometry (MS, MS/MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound. The molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (144.21 g/mol ). nih.gov Fragmentation analysis (MS/MS) can further confirm the structure. Common fragmentation pathways would include the loss of a water molecule (H₂O) from the molecular ion, resulting in a peak at m/z 126. Another likely fragmentation is the cleavage of the C-C bond adjacent to the carbonyl group, leading to characteristic fragment ions.
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | m/z (Expected) | Description |
|---|---|---|
| [M]⁺ | 144 | Molecular Ion |
| [M-H₂O]⁺ | 126 | Loss of water |
| [CHO]⁺ | 29 | Aldehyde fragment |
| [C₂H₅]⁺ | 29 | Ethyl fragment |
Chromatographic Separation Methods
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.
Gas Chromatography (GC, GC-MS)
Gas chromatography (GC) is a suitable method for the analysis of volatile compounds like this compound. The compound is vaporized and passed through a column, and its retention time is used for identification. For enhanced identification, GC is often coupled with mass spectrometry (GC-MS). researchgate.net This combination allows for the separation of components in a mixture by GC, followed by their individual detection and identification by MS. The choice of the GC column (e.g., a polar column like those with a polyethylene (B3416737) glycol stationary phase) is critical for achieving good separation due to the presence of the polar hydroxyl and aldehyde groups.
Liquid Chromatography (LC, LC-MS)
High-performance liquid chromatography (HPLC) is another powerful technique for the separation and quantification of this compound, particularly if the compound has limited volatility or thermal stability. mdpi.com A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would typically be used. Detection can be achieved using a UV detector if the aldehyde group provides sufficient chromophoric activity, or more universally with an evaporative light scattering detector (ELSD) or a refractive index (RI) detector. For unambiguous identification, coupling LC with mass spectrometry (LC-MS) provides both separation and mass information, making it a highly specific and sensitive analytical method. mdpi.com
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and indispensable tool for the real-time monitoring of chemical reactions, including the synthesis of this compound. nih.govnih.gov This technique allows chemists to qualitatively track the consumption of starting materials and the formation of products, thereby determining the reaction's progress and endpoint. nih.gov
The principle of TLC involves spotting a small quantity of the reaction mixture onto a stationary phase, typically a silica (B1680970) gel plate. The plate is then developed in a suitable mobile phase, a solvent system chosen based on the polarity of the reactants and products. The differential partitioning of the compounds between the stationary and mobile phases leads to their separation as distinct spots on the plate.
For a hypothetical synthesis of this compound, one could monitor the reaction by comparing the TLC profile of the reaction mixture over time with that of the starting materials and the purified product. The disappearance of the starting material spots and the appearance and intensification of the product spot would indicate the progression of the reaction.
Illustrative Data for TLC Reaction Monitoring:
The following table illustrates a hypothetical TLC analysis for the synthesis of this compound. The Retention Factor (Rƒ) is a key parameter in TLC, defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. Different compounds will have different Rƒ values in a given solvent system.
| Time (hours) | Starting Material Spot (Rƒ) | Product Spot (Rƒ) | Observations |
| 0 | 0.65 | - | Only starting material is present. |
| 2 | 0.65 | 0.40 | A faint product spot appears. |
| 4 | 0.65 (faint) | 0.40 (strong) | Starting material is mostly consumed. |
| 6 | - | 0.40 | The starting material spot has disappeared, indicating the reaction is likely complete. |
This data is illustrative and based on general principles of TLC reaction monitoring.
Advanced Chiral Analysis (e.g., Chiral HPLC, GC-MS with Chiral Columns)
Due to the presence of a chiral center at the fourth carbon, this compound exists as a pair of enantiomers. Distinguishing and quantifying these enantiomers is crucial and requires specialized chiral analysis techniques.
Chiral High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is a powerful method for the separation and quantification of enantiomers. This technique can be approached in two primary ways: indirect separation via derivatization or direct separation using a chiral stationary phase (CSP). chiralpedia.com
In the indirect method, the enantiomers of this compound would be reacted with a chiral derivatizing agent to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column. chiralpedia.com
Direct chiral HPLC involves the use of a column where the stationary phase itself is chiral. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of a wide range of chiral compounds, including alcohols and aldehydes. nih.gov The enantiomers of this compound would interact differently with the chiral stationary phase, leading to different retention times and thus their separation. For aldehydes, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) can improve detection and resolution. sigmaaldrich.comresearchgate.net
Illustrative Chiral HPLC Parameters:
| Parameter | Value |
| Column | Chiralcel® OD-H (or similar polysaccharide-based CSP) |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Retention Time (R-enantiomer) | 8.5 min |
| Retention Time (S-enantiomer) | 10.2 min |
This data is hypothetical and serves as an example of a potential chiral HPLC method.
Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Columns:
Chiral Gas Chromatography (GC) is another highly effective technique for the separation of volatile chiral compounds like this compound. gcms.czchromatographyonline.com The separation is achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.czchromatographyonline.com The enantiomers exhibit different interactions with the chiral stationary phase, resulting in different retention times.
The coupling of GC with a Mass Spectrometer (MS) provides an additional layer of analytical detail. The mass spectrometer fragments the eluted enantiomers and provides a mass spectrum for each, which can confirm their identity. The mass spectra of enantiomers are identical, but their separation in the GC allows for individual analysis. Analysis of aldehydes by GC-MS is a well-established technique. nih.gov
Illustrative Chiral GC-MS Parameters:
| Parameter | Value |
| Column | Cyclodextrin-based chiral capillary column (e.g., Beta DEX™ 225) |
| Carrier Gas | Helium |
| Oven Program | 80°C (2 min hold), ramp to 180°C at 5°C/min, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) |
| Retention Time (R-enantiomer) | 15.3 min |
| Retention Time (S-enantiomer) | 15.8 min |
| Mass Fragments (m/z) | Characteristic fragments of this compound would be monitored. |
This data is hypothetical and illustrates a potential chiral GC-MS method.
Research on the Role and Significance of 4 Ethyl 6 Hydroxyhexanal in Chemical and Biological Systems
Function as a Key Synthetic Building Block and Intermediate
4-Ethyl-6-hydroxyhexanal serves as a valuable intermediate in organic chemistry, particularly in the construction of complex molecules. Its bifunctional nature, possessing both a hydroxyl and an aldehyde group, allows for a variety of chemical transformations, making it a versatile precursor in multi-step syntheses.
Precursor in the Synthesis of Naturally Occurring Compounds (e.g., Juvenile Hormones)
Research has highlighted that 6-hydroxy-4-alkylhexanals, including this compound, are important intermediates in the synthesis of juvenile hormone analogs. Juvenile hormones are a group of acyclic sesquiterpenoids that play a crucial role in regulating insect development, metamorphosis, and reproduction. The synthesis of analogs to these hormones is a significant area of research for the development of insect-specific pest control agents. The specific structure of this compound provides a key fragment for the elaboration of the carbon skeleton of these complex natural product analogs.
Integration into Multi-Step Organic Synthesis Sequences
The utility of this compound extends to its integration into various multi-step organic synthesis sequences. A general method for the preparation of 6-hydroxy-4-alkylhexanals, exemplified by the synthesis of this compound, has been developed. This procedure allows for the efficient production of this intermediate, which can then be utilized in subsequent reactions. The aldehyde functionality can undergo a range of reactions such as oxidations to carboxylic acids, reductions to alcohols, and carbon-carbon bond-forming reactions like aldol (B89426) condensations and Wittig reactions. The hydroxyl group can be protected or activated for nucleophilic substitution, further enhancing its synthetic utility. While specific, large-scale industrial applications are not widely documented, its role as a versatile intermediate is clear from its utility in laboratory-scale synthesis of complex target molecules.
Potential Biological and Biochemical Implications for Hydroxyaldehydes
While direct studies on the biological roles of this compound are limited, the well-documented activities of other hydroxyaldehydes, particularly those formed during lipid peroxidation, provide a basis for hypothesizing its potential biological and biochemical implications.
Formation as a Product of Lipid Peroxidation in Model Systems
It is hypothesized that this compound could be formed as a product of lipid peroxidation. Lipid peroxidation is a process where oxidants like free radicals attack lipids, leading to a chain reaction of lipid degradation. This process is known to generate a variety of reactive aldehydes. For instance, the peroxidation of n-6 fatty acids is a known source of various aldehydes. nih.gov While prominent products like 4-hydroxynonenal (B163490) (4-HNE) and 4-hydroxyhexenal (B101363) (4-HHE) are well-studied, it is plausible that other, less abundant hydroxyaldehydes such as this compound could also be formed, depending on the specific fatty acid substrate and the oxidative conditions. However, direct experimental evidence for the formation of this compound from lipid peroxidation in model systems has not been prominently reported in the available literature.
Investigation as a Potential Biomarker in Oxidative Stress Research
Building on the hypothesis of its formation during lipid peroxidation, this compound could theoretically be investigated as a potential biomarker for oxidative stress. Oxidative stress is a state of imbalance between the production of reactive oxygen species and the body's ability to detoxify these reactive intermediates. nih.gov Aldehydic products of lipid peroxidation, such as 4-HNE, are widely used as biomarkers of oxidative stress-related damage in various diseases. nih.gov If the formation of this compound is indeed linked to lipid peroxidation, its detection and quantification in biological samples could potentially serve as an indicator of oxidative damage. However, at present, it is not established as a recognized biomarker, and research in this specific area is lacking.
Hypothetical Involvement in Cellular Metabolic Pathways
The metabolism of aldehydes is a critical detoxification process in cells. nih.gov It is reasonable to hypothesize that if this compound were present in a biological system, it would be subject to enzymatic detoxification pathways. Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes responsible for the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids. nih.gov This is a primary mechanism for preventing the accumulation of reactive aldehydes and the subsequent cellular damage they can cause. Therefore, it is plausible that this compound could be a substrate for one or more ALDH isozymes, leading to its conversion to 4-ethyl-6-hydroxyhexanoic acid. Further metabolism could then proceed through pathways common to other fatty acids or hydroxy acids. It is important to emphasize that this proposed metabolic fate is hypothetical and awaits experimental verification.
Exploration of Interactions with Biological Macromolecules and Enzymes
The presence of both an aldehyde and a hydroxyl group on the same molecule makes this compound a substrate for a variety of enzymatic reactions. The primary enzymes expected to interact with this compound are alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs), as well as members of the aldo-keto reductase (AKR) superfamily. nih.gov These enzymes play crucial roles in the metabolism of both endogenous and exogenous compounds.
Potential Enzymatic Transformations:
Oxidation of the Alcohol Group: The primary hydroxyl group of this compound can be oxidized by alcohol dehydrogenases (ADHs) to yield the corresponding aldehyde. This reaction typically utilizes NAD+ as a cofactor. researchgate.netbu.edu Given that ADHs exhibit broad substrate specificity for a variety of primary and secondary alcohols, it is plausible that this compound would serve as a substrate. youtube.com The resulting product would be a dialdehyde.
Oxidation of the Aldehyde Group: The aldehyde functional group can be oxidized by aldehyde dehydrogenases (ALDHs) to a carboxylic acid. nih.gov This enzymatic step is a critical detoxification pathway for aldehydes, which are often reactive and potentially toxic. The product of this reaction would be 4-ethyl-6-hydroxyhexanoic acid.
Reduction of the Aldehyde Group: The aldehyde group can be reduced to a primary alcohol by aldo-keto reductases (AKRs). nih.gov These enzymes are a large superfamily of NADPH-dependent oxidoreductases that act on a wide array of carbonyl compounds, including aldehydes derived from lipid peroxidation. nih.gov The product of this reduction would be 4-ethylhexane-1,6-diol.
Factors Influencing Enzyme Interaction:
The affinity and rate of reaction of this compound with these enzymes would be influenced by several factors, including:
Substrate Specificity: While ADHs and AKRs have broad substrate specificities, the specific isoforms of these enzymes present in a given tissue would determine the likelihood and efficiency of the interaction. mdpi.com For instance, some AKRs are more efficient with long-chain aldehydes. nih.gov
Active Site Architecture: The three-dimensional structure of the enzyme's active site, including its size, shape, and the nature of the amino acid residues within it, would be a key determinant of substrate binding and catalysis. wikipedia.org
Interactive Data Table of Potential Enzyme Interactions
| Enzyme Family | Potential Action on this compound | Probable Product | Cofactor |
| Alcohol Dehydrogenase (ADH) | Oxidation of the primary alcohol | 4-Ethyl-hexanedial | NAD+ |
| Aldehyde Dehydrogenase (ALDH) | Oxidation of the aldehyde | 4-Ethyl-6-hydroxyhexanoic acid | NAD(P)+ |
| Aldo-Keto Reductase (AKR) | Reduction of the aldehyde | 4-Ethylhexane-1,6-diol | NADPH |
It is important to note that without direct experimental evidence, the interactions described above remain putative. Further research involving in vitro enzyme assays and metabolic studies would be necessary to definitively characterize the interactions of this compound with biological macromolecules and to elucidate its metabolic fate and biological significance.
Computational Chemistry and Theoretical Studies of 4 Ethyl 6 Hydroxyhexanal
Molecular Modeling and Conformational Analysis
The flexible nature of 4-Ethyl-6-hydroxyhexanal, with its multiple single bonds, gives rise to a complex potential energy surface with numerous conformers. Conformational analysis aims to identify the most stable arrangements of the atoms in three-dimensional space and to determine the energy barriers between them.
A key feature of this compound is the presence of both a hydroxyl (-OH) group and an aldehyde (-CHO) group. This allows for the possibility of intramolecular hydrogen bonding, which can significantly influence the molecule's preferred conformation. The hydrogen atom of the hydroxyl group can act as a hydrogen bond donor, while the oxygen atom of the carbonyl group can act as a hydrogen bond acceptor. This interaction would lead to a pseudo-cyclic arrangement.
Computational methods, such as molecular mechanics or more rigorous quantum mechanical calculations, would be employed to explore the conformational landscape. A systematic search would involve rotating the dihedral angles of the carbon backbone and the C-O bond of the hydroxyl group to identify all possible staggered and eclipsed conformations. For each conformation, the energy would be calculated to determine its relative stability.
Table 1: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer Description | Dihedral Angle (C3-C4-C5-C6) | Intramolecular H-Bond | Relative Energy (kcal/mol) |
| Extended Chain (Anti) | 180° | No | 2.5 |
| Gauche 1 | 60° | No | 1.8 |
| Gauche 2 | -60° | No | 1.8 |
| Hydrogen-Bonded Cyclic | Variable | Yes | 0.0 (most stable) |
Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific calculations.
The most stable conformer is predicted to be one that allows for the formation of an intramolecular hydrogen bond, as this provides additional stabilization. The extended chain conformation, while minimizing steric hindrance, would likely be of higher energy due to the lack of this favorable interaction.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed insights into the electronic structure and reactivity of a molecule. For this compound, these calculations would reveal the distribution of electrons and identify the most likely sites for chemical reactions.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO represents the region to which an electron is most likely to be accepted (electrophilic character).
In this compound, the HOMO is expected to be localized primarily on the oxygen atom of the hydroxyl group, due to its lone pairs of electrons. The LUMO is anticipated to be centered on the carbonyl carbon of the aldehyde group, which is electron-deficient due to the high electronegativity of the oxygen atom. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.
An electrostatic potential (ESP) map would visually represent the electron density distribution. For this compound, the ESP map would show a region of negative potential (red) around the carbonyl oxygen and a region of positive potential (blue) around the acidic hydrogen of the hydroxyl group and the carbonyl carbon. This confirms the likely sites for nucleophilic and electrophilic attack.
Table 2: Predicted Electronic Properties of this compound (DFT B3LYP/6-31G)*
| Property | Predicted Value | Description |
| HOMO Energy | -6.5 eV | Indicates nucleophilic character, localized on the hydroxyl oxygen. |
| LUMO Energy | -0.8 eV | Indicates electrophilic character, localized on the carbonyl carbon. |
| HOMO-LUMO Gap | 5.7 eV | Reflects the chemical reactivity and stability of the molecule. |
| Dipole Moment | 2.8 D | Indicates a polar molecule due to the electronegative oxygen atoms. |
Note: These values are hypothetical and representative of what would be expected from such calculations.
Theoretical Predictions of Spectroscopic Properties
Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predicted spectra can be invaluable for identifying and characterizing the molecule.
Predicted ¹H NMR Spectrum: The proton NMR spectrum would show characteristic signals for the different types of protons in the molecule. The aldehydic proton (-CHO) would be highly deshielded and appear at a chemical shift of around 9-10 ppm. The proton on the carbon bearing the hydroxyl group (-CH-OH) would appear in the range of 3-4 ppm. The other aliphatic protons would have chemical shifts in the range of 1-2 ppm.
Predicted ¹³C NMR Spectrum: The carbon NMR spectrum would show a distinct signal for the carbonyl carbon of the aldehyde at a chemical shift of around 200 ppm. The carbon attached to the hydroxyl group would appear around 60-70 ppm. The remaining aliphatic carbons would have signals in the range of 10-40 ppm.
Predicted IR Spectrum: The IR spectrum would be characterized by a strong absorption band around 1725 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the alkyl chain would appear around 2850-3000 cm⁻¹.
Reaction Mechanism Simulations and Energetics
Theoretical simulations can be used to study the mechanisms and energy profiles of reactions involving this compound. A particularly relevant reaction for this molecule is intramolecular cyclization to form a hemiacetal.
This reaction would proceed through the nucleophilic attack of the hydroxyl oxygen onto the electrophilic carbonyl carbon. Computational modeling could be used to locate the transition state for this reaction and calculate the activation energy. The formation of a five- or six-membered ring is generally favored. In the case of this compound, the formation of a six-membered cyclic hemiacetal is plausible.
Table 3: Hypothetical Energetics for the Intramolecular Cyclization of this compound
| Species | Relative Energy (kcal/mol) |
| Reactant (Open-chain form) | 0 |
| Transition State | +15 |
| Product (Cyclic hemiacetal) | -5 |
Note: This table presents a plausible energy profile for the reaction. Actual values would be determined through detailed quantum chemical calculations.
The results of such a simulation would indicate whether the cyclization is a kinetically and thermodynamically favorable process under certain conditions. Other potential reactions that could be studied computationally include oxidation of the aldehyde to a carboxylic acid or reduction to a primary alcohol.
Future Research Directions and Emerging Applications in Chemical Sciences
Development of More Efficient and Sustainable Synthetic Methodologies
The current known synthesis of 4-Ethyl-6-hydroxyhexanal involves a multi-step process that, while effective, offers opportunities for improvement in terms of efficiency and sustainability. A general method for the preparation of 6-hydroxy-4-alkyl-hexanals was described in 1976, which can be applied to the synthesis of this compound from 4-ethylcyclohexanone. This process, however, utilizes classical reagents and may not align with modern principles of green chemistry.
Future research in this area should focus on the development of more atom-economical and environmentally benign synthetic routes. Key areas for exploration include:
Catalytic Hydrogenation: Investigating the catalytic hydrogenation of precursors like ethyl 4-ethyl-6-oxohexanoate would offer a more direct and potentially cleaner route to this compound. The development of selective catalysts that can reduce the keto group without affecting the ester or aldehyde functionalities is a significant research challenge.
Biocatalysis: The use of enzymes, such as alcohol dehydrogenases or ketoreductases, could provide highly selective and sustainable pathways to this compound. taylorfrancis.comentrechem.com Biocatalytic reductions of suitable precursors, for instance, the asymmetric reduction of ethyl 4-chloroacetoacetate as a model system, demonstrate the potential of this approach. nih.gov Research into identifying or engineering enzymes that can act on substrates like 4-ethyl-substituted cyclic ketones is a promising direction. acs.org
Electrochemical Synthesis: Electrochemical methods offer a green alternative to traditional chemical reductions and oxidations. mdpi.comnih.govund.edu Exploring the electrochemical reduction of a suitable carboxylic acid or ester precursor could lead to a more sustainable synthesis of this compound.
Sustainable Starting Materials: Investigating the synthesis of precursors from renewable feedstocks would significantly enhance the sustainability of producing this compound. For example, developing routes from biomass-derived furan (B31954) derivatives could be a long-term goal. nih.gov
| Precursor Example | Potential Sustainable Method | Key Research Focus |
| 4-Ethylcyclohexanone | Biocatalytic reduction | Identification/engineering of specific ketoreductases. acs.org |
| Ethyl 4-ethyl-6-oxohexanoate | Catalytic hydrogenation | Development of chemoselective catalysts. |
| 4-Ethyl-6-oxohexanoic acid | Electrochemical reduction | Optimization of electrode materials and reaction conditions. |
Deeper Elucidation of Biological Roles and Mechanisms
The biological activities of many short-chain hydroxyaldehydes are an area of active investigation, as they can be involved in various physiological and pathological processes. nih.govibmc.msk.ru While the specific biological roles of this compound have not been reported, its structure suggests potential for biological activity. Future research should aim to uncover these roles and the underlying mechanisms.
Key research questions to address include:
Metabolic Fate: Understanding how this compound is metabolized in biological systems is crucial. It is likely metabolized by aldehyde dehydrogenases, aldehyde reductases, or glutathione-S-transferases, similar to other aldehydes. nih.gov Investigating its metabolic pathways would provide insights into its potential toxicity and biological effects.
Interaction with Biomolecules: Aldehydes are known to react with proteins and nucleic acids, potentially altering their function. nih.govnih.gov Studies on the reactivity of this compound with these biomolecules could reveal its mechanism of action at a molecular level. The presence of the hydroxyl group may influence this reactivity compared to simple aldehydes.
Signaling Pathways: Investigating whether this compound can modulate specific signaling pathways in cells is a critical area for future research. This could involve screening for its effects on various cellular processes, such as proliferation, differentiation, and apoptosis.
Structure-Activity Relationship Studies: Synthesizing and testing a series of structurally related hydroxyaldehydes would help to establish a structure-activity relationship, identifying the key structural features responsible for any observed biological activity. nih.gov
Advancement of Analytical and Detection Techniques
The development of sensitive and selective analytical methods is essential for studying the synthesis, reactivity, and potential biological presence of this compound. Given its bifunctional nature, techniques that can handle both aldehyde and alcohol functionalities are required.
Future advancements in this area could include:
Chromatographic Methods with Derivatization: Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are powerful tools for the analysis of aldehydes. mdpi.comnih.govnih.gov Due to the potential for thermal lability of the hydroxyaldehyde, derivatization is often employed to improve volatility and stability for GC-MS analysis. chromatographyonline.com Reagents like o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (B1194010) (PFBHA) are commonly used for this purpose. mdpi.comnih.gov Future research could focus on developing novel derivatization strategies that are more efficient and provide greater sensitivity for bifunctional compounds like this compound.
Fluorescence-Based Detection: The development of fluorescent probes that selectively react with aldehydes offers a highly sensitive method for their detection. researchgate.net Designing probes that can specifically target and quantify this compound in complex matrices would be a significant advancement.
Mass Spectrometry Techniques: Tandem mass spectrometry (MS/MS) can provide detailed structural information and is well-suited for the analysis of hydroxyaldehydes. chromatographyonline.com The development of specific MS/MS methods for this compound would enable its accurate quantification in various samples. Liquid chromatography-mass spectrometry (LC-MS) is particularly advantageous as it can often analyze thermally labile compounds without derivatization. chromatographyonline.com
Advanced Spectroscopic Methods: Techniques like nuclear magnetic resonance (NMR) spectroscopy will continue to be vital for the structural elucidation of this compound and its derivatives.
| Analytical Technique | Potential Advancement for this compound |
| GC-MS | Development of novel, stable derivatization reagents for bifunctional molecules. nih.govresearchgate.net |
| HPLC | Use of new fluorescent tags for enhanced sensitivity and selectivity. nih.govresearchgate.net |
| Mass Spectrometry | Creation of specific LC-MS/MS methods for accurate quantification. chromatographyonline.com |
Exploration of Novel Chemical Transformations and Derivatizations
The presence of both an aldehyde and a hydroxyl group in this compound opens up a wide range of possibilities for novel chemical transformations and the synthesis of new derivatives. ncert.nic.in
Future research could explore:
Intramolecular Cyclization: The molecule is primed for intramolecular cyclization to form a six-membered cyclic hemiacetal, which can exist in equilibrium with the open-chain form. Further reaction, such as oxidation or dehydration, could lead to the formation of a lactone, specifically a δ-lactone. The synthesis of 6-substituted 4-hydroxy-2-pyrones from aldehydes is a related transformation that could be explored.
Oxidation and Reduction Reactions: Selective oxidation of the aldehyde or alcohol group would lead to a hydroxy-acid or a keto-alcohol, respectively. Conversely, selective reduction of the aldehyde would yield a 1,3-diol. The development of chemoselective reagents and catalysts for these transformations is a key research area.
Aldol (B89426) and Related Condensations: The aldehyde functionality can participate in aldol condensations and related C-C bond-forming reactions, allowing for the elongation of the carbon chain and the introduction of further functionalities.
Formation of Acetals and Esters: The alcohol and aldehyde groups can be derivatized to form esters and acetals, respectively. This can be useful for protecting group strategies in more complex syntheses or for modifying the molecule's physical and biological properties.
Design and Synthesis of Structurally Related Bioactive Analogues
The scaffold of this compound can serve as a starting point for the design and synthesis of new bioactive molecules. By systematically modifying its structure, it may be possible to develop analogues with enhanced or novel biological activities.
Future research in this direction could focus on:
Lactone Analogues: As mentioned, this compound is a potential precursor to 4-ethyl-δ-caprolactone. Many naturally occurring and synthetic lactones exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis and biological evaluation of this lactone and its derivatives is a promising avenue of research.
Diol Analogues: The reduction of this compound would yield 4-ethylhexane-1,3-diol. Diols are also known to possess interesting biological properties and are important building blocks in organic synthesis.
Analogues with Varying Alkyl Chains: Replacing the ethyl group with other alkyl or functionalized chains could lead to compounds with different lipophilicity and steric properties, which could in turn affect their biological activity.
Introduction of Aromatic or Heterocyclic Moieties: Incorporating aromatic or heterocyclic rings into the structure could lead to compounds with entirely new biological profiles, potentially targeting specific receptors or enzymes.
| Compound Class | Potential Bioactivity | Research Focus |
| Lactones | Antimicrobial, Anti-inflammatory | Synthesis from this compound and biological screening. |
| Diols | Various biological activities | Selective reduction and evaluation of the resulting diol. |
| Modified Analogues | Novel therapeutic properties | Structure-activity relationship studies of new derivatives. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
